Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 132205-73-3
VCID: VC2869703
InChI: InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10;/h3,5-6,10H,2,4,12H2,1H3;1H
SMILES: COC(=O)C1CCC2=C1C=CC(=C2)N.Cl
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride

CAS No.: 132205-73-3

Cat. No.: VC2869703

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride - 132205-73-3

Specification

CAS No. 132205-73-3
Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10;/h3,5-6,10H,2,4,12H2,1H3;1H
Standard InChI Key RIYWFLPNHSFGEY-UHFFFAOYSA-N
SMILES COC(=O)C1CCC2=C1C=CC(=C2)N.Cl
Canonical SMILES COC(=O)C1CCC2=C1C=CC(=C2)N.Cl

Introduction

Chemical Properties and Structure

Molecular Characteristics

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has a molecular formula of C11H14ClNO2 and a molecular weight of 227.69 g/mol. The compound's structure comprises an indene backbone with specifically positioned functional groups that determine its chemical behavior and potential for biological interactions.

Structural Identifiers

The compound can be identified using various chemical notations as presented in Table 1, which facilitates its identification in chemical databases and literature.

Table 1: Chemical Identifiers of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride

Identifier TypeValue
CAS Number132205-73-3
IUPAC Namemethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride
Standard InChIInChI=1S/C11H13NO2.ClH/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10;/h3,5-6,10H,2,4,12H2,1H3;1H
Standard InChIKeyRIYWFLPNHSFGEY-UHFFFAOYSA-N
SMILESCOC(=O)C1CCC2=C1C=CC(=C2)N.Cl

Source: Data compiled from available chemical information

Structural Features

The core structure of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride consists of several key elements:

  • An indene scaffold with a fused cyclopentene and benzene ring system

  • An amino group (-NH2) positioned at carbon 5 of the benzene ring

  • A methyl carboxylate (-COOCH3) group at position 1 of the cyclopentene ring

  • A hydrochloride salt formed through the interaction with the amino group

This arrangement of functional groups contributes to the compound's chemical reactivity, solubility profile, and potential interactions with biological targets.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multi-step organic reactions. While specific synthetic routes may vary depending on starting materials and desired purity, common approaches include:

  • Reaction of appropriate indene derivatives with methyl chloroformate

  • Subsequent amination steps to introduce the amino group at position 5

  • Formation of the hydrochloride salt by treating the base compound with hydrochloric acid

These synthetic procedures require careful control of reaction conditions to ensure proper regioselectivity and minimize the formation of unwanted byproducts.

Synthetic Considerations

The synthesis of this compound involves several critical considerations to ensure high yield and purity:

  • Temperature control during each reaction step

  • Selection of appropriate catalysts and reagents

  • Purification techniques to remove impurities

  • Formation of the hydrochloride salt under controlled conditions

The hydrochloride salt formation is typically performed as the final step to enhance stability and solubility properties of the final product, making it more suitable for research applications.

Comparison with Structural Analogs

Related Indene Derivatives

Several structural analogs of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride exist with variations in the position of functional groups or the nature of substituents. Table 2 presents a comparison of this compound with some of its structural analogs.

Table 2: Comparison of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride with Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride132205-73-3C11H14ClNO2227.69Amino group at position 5, carboxylate at position 1
Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride111140-84-2C11H14ClNO2227.69Amino group at position 1, carboxylate at position 4, stereochemistry specified
Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride2241594-08-9C11H14ClNO2227.69Amino group at position 1, carboxylate at position 5

Source: Data compiled from available chemical information

Structure-Activity Relationships

The positioning of functional groups within the indene scaffold can significantly impact the biological activity and chemical reactivity of these compounds:

Understanding these structural variations provides valuable insights for designing and optimizing compounds with enhanced biological activities or specific chemical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator